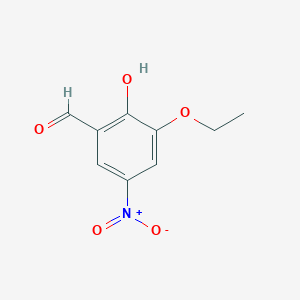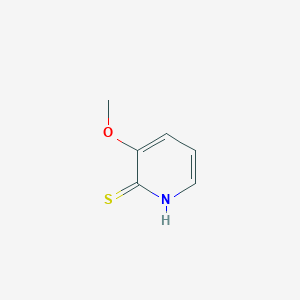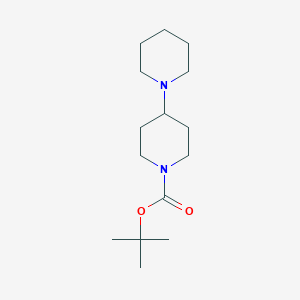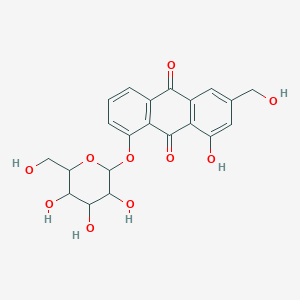
Aloe-emodin-8-O-beta-D-glucopyranosid
Übersicht
Beschreibung
Aloe-emodin-8-O-beta-D-glucopyranoside is a naturally occurring anthraquinone glycoside isolated from plants such as Saussrurea lappa. It is known for its moderate inhibitory activity against human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 value of 26.6 μM . This compound has garnered interest due to its potential therapeutic applications and biological activities.
Wissenschaftliche Forschungsanwendungen
Aloe-emodin-8-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Aloe-emodin-8-O-beta-D-glucopyranoside, a compound isolated from Saussrurea lappa, is a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 26.6 μM . The primary target of this compound is hPTP1B, a key enzyme in the negative regulation of insulin signaling .
Mode of Action
The compound acts as a moderate inhibitor of hPTP1B . It binds to the active site of the enzyme, thereby reducing its activity. This inhibition leads to an increase in insulin signaling, which can have various downstream effects .
Biochemical Pathways
The inhibition of hPTP1B by Aloe-emodin-8-O-beta-D-glucopyranoside affects the insulin signaling pathway . By inhibiting hPTP1B, the compound increases insulin signaling, which can lead to improved glucose uptake and metabolism .
Result of Action
The result of the action of Aloe-emodin-8-O-beta-D-glucopyranoside is an increase in insulin signaling due to the inhibition of hPTP1B . This can lead to improved glucose uptake and metabolism, which may be beneficial in conditions such as diabetes .
Biochemische Analyse
Biochemical Properties
Aloe-emodin-8-O-beta-D-glucopyranoside interacts with the enzyme human protein tyrosine phosphatase 1B (hPTP1B), acting as a moderate inhibitor . The nature of this interaction is inhibitory, with the compound reducing the activity of hPTP1B .
Cellular Effects
In terms of cellular effects, Aloe-emodin-8-O-beta-D-glucopyranoside has been shown to suppress cell viability and proliferation and induce G1 cell cycle arrest in human colorectal cancer and neuroblastoma cells in vitro .
Molecular Mechanism
The molecular mechanism of action of Aloe-emodin-8-O-beta-D-glucopyranoside involves its binding to the enzyme hPTP1B, leading to inhibition of the enzyme’s activity . This can result in changes in gene expression and cellular signaling pathways, impacting cellular function .
Temporal Effects in Laboratory Settings
Aloe-emodin-8-O-beta-D-glucopyranoside remains stable in the cell culture medium
Metabolic Pathways
Given its inhibitory effect on hPTP1B, it may influence pathways regulated by this enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Aloe-emodin-8-O-beta-D-glucopyranoside typically involves extraction from plant sources, followed by purification and crystallization steps. The compound is isolated from the leaves of Aloe species through solvent extraction, and further purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Aloe-emodin-8-O-beta-D-glucopyranoside involves large-scale extraction from plant materials, followed by advanced purification processes to obtain the compound in high purity. The use of supercritical fluid extraction and high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Aloe-emodin-8-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound, often in the presence of solvents like ethanol or methanol.
Substitution: Substitution reactions involve reagents such as halogens (e.g., chlorine, bromine) and are typically carried out in organic solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Major Products: The major products formed from these reactions include various derivatives of Aloe-emodin-8-O-beta-D-glucopyranoside, which may exhibit enhanced or altered biological activities .
Vergleich Mit ähnlichen Verbindungen
Aloin: Another anthraquinone glycoside found in Aloe species, known for its laxative properties.
Chrysophanol: An anthraquinone derivative with antioxidant and antimicrobial properties.
Uniqueness: Aloe-emodin-8-O-beta-D-glucopyranoside is unique due to its specific inhibitory activity against hPTP1B, which is not commonly observed in other anthraquinone glycosides. This specificity makes it a valuable compound for research in metabolic disorders and enzyme inhibition studies .
Eigenschaften
IUPAC Name |
1-hydroxy-3-(hydroxymethyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBWUUJNJEYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33037-46-6 | |
| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 - 238 °C | |
| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the neuron protective activity of Aloe-emodin-8-O-beta-D-glucopyranoside?
A: Research suggests that Aloe-emodin-8-O-beta-D-glucopyranoside, unlike its aglycone Aloe-emodin, does not demonstrate significant neuron protective activity in vitro, even at high concentrations. [] This contrasts with other compounds like emodin and chrysophanol-8-O-β-D-glucopyranoside which exhibited notable protective effects on cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. []
Q2: Has Aloe-emodin-8-O-beta-D-glucopyranoside been identified in plants other than Aloe?
A: Yes, Aloe-emodin-8-O-beta-D-glucopyranoside has been isolated and identified in plants beyond the Aloe genus. Studies have confirmed its presence in the roots of Saussrurea lappa [] and the rhizoma and radix of Rheum sublanceolatum. [] This indicates a broader distribution of this compound in the plant kingdom and suggests potential for further investigations into its biological activities and applications.
Q3: Can Aloe-emodin-8-O-beta-D-glucopyranoside be used as a reference substance in analytical chemistry?
A: Yes, Aloe-emodin-8-O-beta-D-glucopyranoside can be employed as a reference standard in analytical techniques like Ultra High Performance Liquid Chromatography (UHPLC). [] This method, termed "two reference substances for determination of multiple components", utilizes Aloe-emodin-8-O-beta-D-glucopyranoside alongside chrysophanol for the simultaneous qualitative and quantitative analysis of active compounds in rhubarb. [] This approach offers a cost-effective and efficient alternative to traditional methods relying solely on external standards.
Q4: Are there any potential therapeutic applications for Aloe-emodin-8-O-beta-D-glucopyranoside?
A: While research on the specific therapeutic applications of Aloe-emodin-8-O-beta-D-glucopyranoside is limited, computational studies have identified it as a potential inhibitor of Receptor-interacting protein kinase 1 (RIPK1). [] This protein plays a critical role in necroptosis, a regulated form of cell death implicated in various inflammatory diseases like acute pancreatitis. [] Further research is needed to validate these findings and explore its potential as a therapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
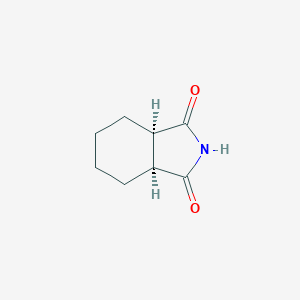

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
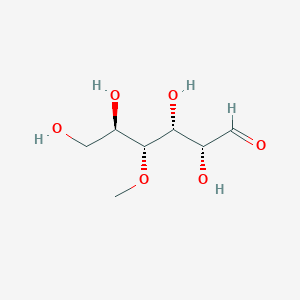

![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)

